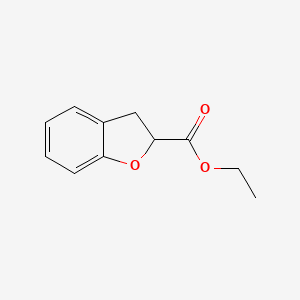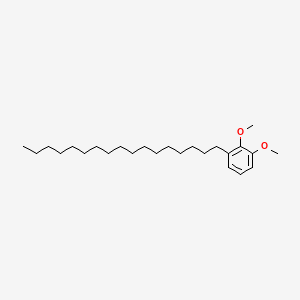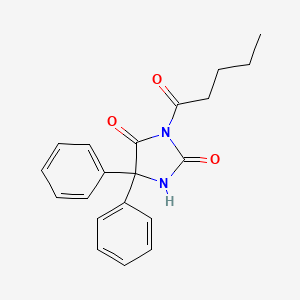
Naproxène
Vue d'ensemble
Description
Le Naproxol est un anti-inflammatoire non stéroïdien (AINS) qui appartient à la classe des inhibiteurs non sélectifs de la cyclooxygénase. Son nom chimique est (2S)-2-(6-méthoxynaphtalène-2-yl)propan-1-ol. Le Naproxol est couramment utilisé pour soulager la douleur, la fièvre et l’inflammation, en particulier dans le traitement de maladies telles que l’arthrite, la polyarthrite rhumatoïde et la dysménorrhée .
Applications De Recherche Scientifique
Naproxol has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying the mechanisms of NSAIDs.
Biology: Investigated for its effects on cellular processes and inflammation pathways.
Medicine: Widely used in the treatment of inflammatory conditions, pain management, and fever reduction.
Mécanisme D'action
Le Naproxol exerce ses effets en inhibant l’activité des enzymes cyclooxygénases (COX-1 et COX-2), qui sont impliquées dans la synthèse des prostaglandines. Les prostaglandines sont des médiateurs de l’inflammation, de la douleur et de la fièvre. En réduisant leur production, le Naproxol soulage ces symptômes .
Composés similaires :
Naproxène : Un autre AINS avec une structure et un mécanisme d’action similaires.
Ibuprofène : Un AINS largement utilisé avec des propriétés anti-inflammatoires et analgésiques comparables.
Kétoprofène : Un AINS avec des utilisations thérapeutiques similaires, mais des propriétés pharmacocinétiques différentes.
Unicité du Naproxol : Le Naproxol est unique en raison de sa structure chimique spécifique, qui permet des propriétés pharmacologiques distinctes. Son groupe méthoxy et sa stéréochimie contribuent à son efficacité et à son profil de sécurité .
Safety and Hazards
Common side effects of Naproxen may include indigestion, heartburn, stomach pain, nausea, headache, dizziness, drowsiness, bruising, itching, rash, swelling, or ringing in your ears . Serious side effects may include signs of an allergic reaction to naproxen, severe skin reaction, signs of a heart attack or stroke, and signs of stomach bleeding .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La préparation du Naproxol implique généralement la sulfonation, l’hydrolyse et l’acidification par l’acétonitrile du naphtalène . La méthode de préparation spécifique peut être sélectionnée en fonction de différentes publications scientifiques.
Méthodes de production industrielle : Dans les environnements industriels, la production de Naproxol suit des voies de synthèse similaires, mais à plus grande échelle, garantissant la cohérence et la pureté du produit final. Le processus implique des mesures strictes de contrôle qualité pour répondre aux normes pharmaceutiques.
Analyse Des Réactions Chimiques
Types de réactions : Le Naproxol subit diverses réactions chimiques, notamment :
Oxydation : Le Naproxol peut être oxydé pour former les cétones ou les acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir le Naproxol en ses dérivés alcooliques.
Substitution : Le Naproxol peut subir des réactions de substitution, en particulier au niveau du groupe méthoxy.
Réactifs et conditions courantes :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Les conditions des réactions de substitution impliquent souvent des catalyseurs acides ou basiques.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés du Naproxol, tels que les cétones, les alcools et les naphtalènes substitués .
4. Applications de la recherche scientifique
Le Naproxol a un large éventail d’applications en recherche scientifique :
Chimie : Utilisé comme composé modèle dans l’étude des mécanismes des AINS.
Biologie : Investigé pour ses effets sur les processus cellulaires et les voies d’inflammation.
Médecine : Largement utilisé dans le traitement des affections inflammatoires, la gestion de la douleur et la réduction de la fièvre.
Industrie : Utilisé dans la formulation de produits pharmaceutiques et comme étalon de référence dans le contrôle qualité.
Comparaison Avec Des Composés Similaires
Naproxen: Another NSAID with a similar structure and mechanism of action.
Ibuprofen: A widely used NSAID with comparable anti-inflammatory and analgesic properties.
Ketoprofen: An NSAID with similar therapeutic uses but different pharmacokinetic properties.
Uniqueness of Naproxol: Naproxol is unique in its specific chemical structure, which allows for distinct pharmacological properties. Its methoxy group and stereochemistry contribute to its effectiveness and safety profile .
Propriétés
IUPAC Name |
(2S)-2-(6-methoxynaphthalen-2-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c1-10(9-15)11-3-4-13-8-14(16-2)6-5-12(13)7-11/h3-8,10,15H,9H2,1-2H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRANDSQVZFZDG-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC2=C(C=C1)C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=CC2=C(C=C1)C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045904 | |
| Record name | Naproxol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26159-36-4 | |
| Record name | Naproxol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26159-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naproxol [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026159364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NAPROXOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758618 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Naproxol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NAPROXOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33S398GAY6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[14-Acetyloxy-6-(furan-3-yl)-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] 2-methylbut-2-enoate](/img/structure/B1225690.png)

![(2S)-2,6-diamino-N-[3-[6-(1,3-benzothiazol-2-ylcarbamoylamino)-3-pyridyl]phenyl]hexanamide](/img/structure/B1225695.png)










![methyl N-[methyl-(2-nitro-4-propoxyphenyl)carbamothioyl]carbamate](/img/structure/B1225713.png)
